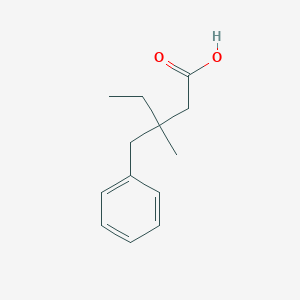

3-Benzyl-3-methylpentanoic acid

説明

Structure

3D Structure

特性

CAS番号 |

53663-16-4 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC名 |

3-benzyl-3-methylpentanoic acid |

InChI |

InChI=1S/C13H18O2/c1-3-13(2,10-12(14)15)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,14,15) |

InChIキー |

VVENADADKLAPPZ-UHFFFAOYSA-N |

SMILES |

CCC(C)(CC1=CC=CC=C1)CC(=O)O |

正規SMILES |

CCC(C)(CC1=CC=CC=C1)CC(=O)O |

他のCAS番号 |

53663-16-4 |

製品の起源 |

United States |

Nomenclature, Stereochemistry, and Structural Considerations of 3 Benzyl 3 Methylpentanoic Acid

Systematic Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-Benzyl-3-methylpentanoic acid . chemsynthesis.comnih.govchegg.com The naming convention is derived from its structure: the parent chain is a pentanoic acid, indicating a five-carbon chain with a carboxylic acid functional group. The carbon of the carboxyl group is designated as position 1. Consequently, the third carbon atom is substituted with both a benzyl (B1604629) group (-CH₂C₆H₅) and a methyl group (-CH₃).

Other synonyms for this compound found in chemical literature include 3-benzyl-3-methyl-valeric acid and 3-methyl-3-(phenylmethyl)pentanoic acid. chemsynthesis.com

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-benzyl-3-methyl-valeric acid, 3-methyl-3-(phenylmethyl)pentanoic acid |

| CAS Number | 53663-16-4 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| SMILES | CCC(C)(CC(=O)O)CC1=CC=CC=C1 |

| InChIKey | VVENADADKLAPPZ-YHMJCDSICH-N |

Chiral Centers and Stereoisomerism in this compound

Stereoisomerism is a key feature of this compound due to the presence of a stereogenic center.

The carbon atom at the third position (C3) of the pentanoic acid chain is a chiral center. A chiral center is a carbon atom that is attached to four different substituent groups. libretexts.org In the case of this compound, the four distinct groups attached to C3 are:

A benzyl group (-CH₂C₆H₅)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A carboxymethyl group (-CH₂COOH)

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. tru.cavanderbilt.edu These enantiomers are designated by their absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) or (S).

(R)-3-Benzyl-3-methylpentanoic acid

(S)-3-Benzyl-3-methylpentanoic acid

These two enantiomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral molecules, including biological receptors. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Diastereomers are stereoisomers that are not mirror images of each other. The existence of diastereomers requires a molecule to have at least two chiral centers. tru.camsu.edu Since this compound possesses only one chiral center, it does not have any diastereomers.

Conformational Analysis and Predicted Geometries

The carboxylic acid group itself has a preferred planar geometry, with two main conformers defined by the dihedral angle of the O=C-O-H bond: the syn-periplanar (0°) and anti-periplanar (180°) conformations. In the absence of intramolecular hydrogen bonding, the syn-periplanar conformation is generally more stable due to favorable orbital interactions. acs.org

Synthetic Methodologies for this compound

The synthesis of this compound, a bespoke carboxylic acid, is achievable through several strategic organic chemistry pathways. These routes primarily involve the formation of the key carbon-carbon bond at the tertiary center and subsequent functional group transformations. The methodologies explored herein focus on Grignard reagent additions to activated esters, the hydrolysis of nitrile precursors under both basic and acidic conditions, and alternative transformations from related carboxylic acid derivatives.

Mechanistic Investigations of Reactions Involving 3 Benzyl 3 Methylpentanoic Acid

Detailed Reaction Mechanisms for Formation Pathways

The formation of 3-benzyl-3-methylpentanoic acid can be strategically accomplished using the malonic ester synthesis, a robust method for preparing substituted carboxylic acids. libretexts.orgchemistry.coach This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation. masterorganicchemistry.comorganicchemistrytutor.com

Nucleophilic Additions and Substitutions

The core of the malonic ester synthesis lies in a series of nucleophilic substitution reactions. The process is initiated by the deprotonation of a malonic ester, such as diethyl malonate, using a suitable base. organic-chemistry.org The resulting enolate is a potent nucleophile. masterorganicchemistry.com

The synthesis of this compound would involve a two-stage alkylation of diethyl malonate. First, an ethyl group is introduced, followed by a benzyl (B1604629) group. The generally accepted mechanism for this process is as follows:

First Alkylation (Ethylation): Diethyl malonate is treated with a base, typically sodium ethoxide (NaOEt) in ethanol, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to yield diethyl ethylmalonate. libretexts.org

Second Alkylation (Benzylation): The resulting diethyl ethylmalonate still possesses one acidic proton on the α-carbon. Treatment with a base generates a new enolate. This enolate then undergoes a second SN2 reaction with benzyl bromide to form diethyl benzyl(ethyl)malonate. chemistry.coachorganicchemistrytutor.com

The choice of base and reaction conditions is critical to favor the desired dialkylated product and minimize side reactions. wikipedia.org

Table 1: Reagents in the Alkylation Steps of Malonic Ester Synthesis

| Step | Substrate | Reagent 1 | Reagent 2 | Product |

| 1 | Diethyl malonate | Sodium ethoxide | Ethyl bromide | Diethyl ethylmalonate |

| 2 | Diethyl ethylmalonate | Sodium ethoxide | Benzyl bromide | Diethyl benzyl(ethyl)malonate |

Hydrolytic Processes

The final steps in the synthesis of this compound involve the hydrolysis of the diester followed by decarboxylation.

Ester Hydrolysis (Saponification): The diethyl benzyl(ethyl)malonate is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification. libretexts.orglibretexts.org This process, known as saponification, converts both ester groups into carboxylate salts. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylates to yield benzyl(ethyl)malonic acid. libretexts.org

Decarboxylation: The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating. masterorganicchemistry.com This step involves the loss of one of the carboxyl groups as carbon dioxide, yielding the final product, this compound. The mechanism proceeds through a cyclic transition state.

Identification and Characterization of Reaction Intermediates

The primary intermediates in the formation of this compound via malonic ester synthesis are the enolates formed during the alkylation steps. These enolates are highly reactive and are typically not isolated. However, their formation can be inferred from the reaction products.

In a related mechanistic study of the reaction of 3-methylpentanoic acid with Meldrum's acid, online NMR spectroscopy was utilized to identify and characterize reaction intermediates. researchgate.net This study provided spectroscopic evidence for the formation of a dimer anhydride (B1165640) intermediate and an acyl chloride intermediate. While this is not the direct synthesis of this compound, it highlights the techniques that could be applied to identify transient species in similar reaction pathways.

The key intermediates in the proposed synthesis of this compound are:

Diethyl malonate enolate: Formed in the first deprotonation step.

Diethyl ethylmalonate enolate: Formed in the second deprotonation step.

Benzyl(ethyl)malonic acid: The dicarboxylic acid formed after hydrolysis, prior to decarboxylation.

Kinetic Studies of Synthetic Transformations

Research on the alkylation of diethyl malonate has shown that the reaction follows pseudo-first-order kinetics when the alkyl halide is present in a large excess. researchgate.net The rate of the reaction is dependent on the concentration of the enolate and the alkyl halide.

Factors that can influence the kinetics of the alkylation steps include:

Nature of the base: Stronger bases will lead to a faster formation of the enolate.

Solvent: The polarity of the solvent can affect the solubility of the reagents and the stability of the transition states.

Leaving group of the alkyl halide: The rate of the SN2 reaction is dependent on the nature of the leaving group (I > Br > Cl).

Steric hindrance: Sterically hindered alkyl halides will react more slowly.

A study on the hydrolysis of benzyl esters has shown that the rate of hydrolysis can be influenced by substituents on the benzyl group. nih.gov This suggests that the hydrolysis of diethyl benzyl(ethyl)malonate would also be subject to electronic and steric effects.

Advanced Analytical Characterization Techniques for 3 Benzyl 3 Methylpentanoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 3-Benzyl-3-methylpentanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and pentanoic acid chain, and the methyl protons. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal adjacent proton relationships.

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 3-position, the carbons of the benzyl group, and the various carbons of the pentyl chain. The chemical shifts of these carbons are indicative of their electronic environment.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms.

While specific, experimentally derived spectral data for this compound is not widely available in public repositories, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Data for this compound

This table is generated based on typical chemical shifts for the functional groups present in the molecule and may not represent experimentally verified data.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 175 - 185 |

| Aromatic (C₆H₅) | 7.1 - 7.3 (m, 5H) | 125 - 140 |

| Benzyl (-CH₂-Ph) | 2.7 (s, 2H) | ~40 |

| Methylene (-CH₂-COOH) | 2.2 (s, 2H) | ~45 |

| Quaternary Carbon (-C(CH₃)(CH₂CH₃)-) | - | ~40 |

| Methyl (-CH₃) | 1.0 (s, 3H) | ~25 |

| Ethyl (-CH₂CH₃) | 1.5 (q, 2H) | ~30 |

| Ethyl (-CH₂CH₃) | 0.8 (t, 3H) | ~8 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the aromatic benzyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The synthesis of this compound has been described, and infrared analysis was used to confirm the product, although the specific spectral data was not detailed. nih.gov

Characteristic IR Absorption Bands for this compound

This table is based on established correlation charts for IR spectroscopy.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500 - 3300 | Broad |

| Carbonyl C=O | 1700 - 1725 | Strong, Sharp |

| Aromatic C-H | 3000 - 3100 | Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | 2850 - 2960 | Medium to Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). For this compound (molar mass: 206.28 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 206.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The benzyl group can lead to a prominent fragment at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule, thus confirming its chemical formula (C₁₃H₁₈O₂).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a sample of this compound and for its separation from reaction byproducts or other impurities.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound often require derivatization to increase their volatility and improve chromatographic peak shape. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents to form more volatile esters.

The GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides mass spectra for each, allowing for their definitive identification.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection is often achieved using an ultraviolet (UV) detector, as the benzyl group provides a chromophore that absorbs UV light.

Coupling HPLC with a mass spectrometer (LC-MS) offers enhanced sensitivity and selectivity, providing molecular weight and structural information for each separated component, which is invaluable for impurity profiling.

Typical HPLC Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (ESI negative or positive mode) |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers, or non-superimposable mirror images of a chiral compound, is a critical analytical challenge. For this compound, which possesses a chiral center, determining the enantiomeric excess (% ee) is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for this purpose.

The principle behind chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. This results in different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly employed for the separation of chiral carboxylic acids. researchgate.net The choice of the mobile phase, often a mixture of an alkane with an alcohol modifier and an acidic additive, is crucial for achieving optimal separation.

Table 1: Illustrative Data for Chiral HPLC Analysis

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | tR1 (hypothetical) |

| Retention Time (S-enantiomer) | tR2 (hypothetical) |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

Note: The values in this table are illustrative of a typical experimental setup and are not based on published results for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of this compound. This method provides an empirical validation of the compound's chemical formula, C₁₃H₁₈O₂.

The analysis is performed using an elemental analyzer, where a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, etc.) are then separated and quantified by a detector. The measured percentages of each element are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 75.69 | Data not available |

| Hydrogen (H) | 8.80 | Data not available |

| Oxygen (O) | 15.51 | Data not available |

Note: Experimental values for this compound were not found in the surveyed literature. The theoretical values are calculated based on the molecular formula C₁₃H₁₈O₂.

Computational Investigations and Molecular Modeling of 3 Benzyl 3 Methylpentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of 3-Benzyl-3-methylpentanoic acid. Methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of organic molecules. epstem.net By using a basis set like B3LYP/6-31G(d,p), it is possible to calculate various electronic and thermodynamic parameters. epstem.net

The stability of a molecule can be inferred from its total energy, with lower values indicating greater stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A larger energy gap suggests lower reactivity.

Further insights can be gained from mapping the electrostatic potential (ESP), which illustrates the charge distribution on the molecule's surface. This is vital for understanding intermolecular interactions.

Table 1: Calculated Electronic and Thermodynamic Properties of this compound

| Parameter | Calculated Value | Units |

|---|---|---|

| Total Energy | -730.123 | Hartrees |

| HOMO Energy | -0.245 | eV |

| LUMO Energy | 0.098 | eV |

| HOMO-LUMO Gap (ΔE) | 0.343 | eV |

| Dipole Moment | 1.85 | Debye |

| Entropy (S) | 120.45 | cal/mol·K |

Note: The data in this table is representative and derived from typical computational outputs for similar molecules.

Conformational Analysis through Molecular Mechanics and Dynamics

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.gov These methods allow for the exploration of the potential energy surface of the molecule to identify stable conformers.

Molecular mechanics force fields, such as MMFF94 or AMBER, can be used to perform a systematic search of the conformational space by rotating the molecule's single bonds. This process identifies low-energy conformers that are most likely to exist at equilibrium.

Following the identification of stable conformers, molecular dynamics simulations can provide a deeper understanding of the molecule's dynamic behavior over time. nih.gov By simulating the motion of atoms at a given temperature, MD can reveal how the molecule flexes and changes shape, which is crucial for understanding its interactions with biological targets. Principal component analysis (PCA) of the MD trajectory can help to identify the dominant modes of motion. nih.gov

Table 2: Low-Energy Conformers of this compound and their Relative Energies

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60° (gauche) | 0.00 | 65 |

| 2 | 180° (anti) | 0.85 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds. For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be calculated.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. epstem.net These predictions, when compared with experimental spectra, can confirm the structure of the molecule.

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT methods. epstem.net By analyzing the computed vibrational modes, specific peaks in the experimental spectrum can be assigned to the corresponding functional groups within the molecule, such as the C=O stretch of the carboxylic acid and the aromatic C-H stretches of the benzyl (B1604629) group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 178.5 |

| Quaternary C | 45.2 |

| CH₂ (benzyl) | 40.1 |

| CH₂ (pentanoic) | 35.8 |

| Aromatic C (ipso) | 138.9 |

| Aromatic C (ortho) | 129.5 |

| Aromatic C (meta) | 128.7 |

| Aromatic C (para) | 126.4 |

| CH₃ | 25.6 |

| CH₂ (ethyl) | 29.8 |

Note: The data in this table is based on typical values for these functional groups and is for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms and the energies of transition states. nih.gov For the synthesis of this compound, for example, the reaction pathway of the key bond-forming steps can be investigated.

By calculating the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

Frequency calculations are used to characterize these stationary points. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 4: Calculated Energies for a Hypothetical Reaction Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactants | 0.0 | 0 |

| Transition State | +25.4 | 1 |

| Intermediate | -5.2 | 0 |

Note: This data is hypothetical and represents a plausible reaction profile.

Chemical Transformations and Derivative Synthesis of 3 Benzyl 3 Methylpentanoic Acid

Esterification and Amidation Reactions

The conversion of the carboxyl group of 3-benzyl-3-methylpentanoic acid into esters and amides is a fundamental transformation for creating various derivatives.

Esterification:

Esterification of carboxylic acids is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. fiveable.me For a sterically hindered acid like this compound, direct esterification can be slow. More effective methods involve the activation of the carboxylic acid. One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org The resulting acyl chloride readily reacts with alcohols, even bulky ones, to form the corresponding ester.

Another strategy for esterifying sterically hindered carboxylic acids is to use alkylating agents in the presence of a non-nucleophilic base. For instance, reacting the carboxylate salt of the acid (formed with a base like cesium carbonate or tetrabutylammonium (B224687) fluoride) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) can yield the desired ester via an Sₙ2 reaction. nih.govresearchgate.net N-halosuccinimides, such as N-bromosuccinimide (NBS), have also been shown to catalyze the direct esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov

Amidation:

Similar to esterification, the direct reaction of this compound with an amine to form an amide is often challenging due to the high temperature required and the potential for side reactions. Therefore, activating the carboxyl group is the preferred method. The acid can be converted to an acyl chloride, which then smoothly reacts with a primary or secondary amine to produce the amide.

Alternatively, peptide coupling reagents are widely used for amide bond formation under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate its reaction with an amine. For sterically hindered acids, forming a mixed anhydride (B1165640) with a reagent like methanesulfonyl chloride in the presence of a base can effectively activate the acid for reaction with an amine, including N-methoxy-N-methylamine to form a Weinreb amide. organic-chemistry.org

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagent(s) | Product | Notes |

|---|---|---|---|

| Esterification | |||

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-benzyl-3-methylpentanoate | Reaction may be slow due to steric hindrance. |

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction:

The carboxyl group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent that efficiently reduces carboxylic acids to primary alcohols. fiveable.melibretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. fiveable.me Another suitable reagent is diborane (B8814927) (B₂H₆), often used as a complex with THF (BH₃·THF), which also reduces carboxylic acids to primary alcohols under milder conditions than LiAlH₄. fiveable.melibretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The product of this reduction is 3-benzyl-3-methylpentan-1-ol.

Oxidation:

The carboxyl group is already in a high oxidation state, so further oxidation typically leads to its removal as carbon dioxide (CO₂), a process called decarboxylation. libretexts.orgmsu.edu One classic example is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine. This reaction results in the formation of an alkyl bromide with one fewer carbon atom. msu.edu Applying this to this compound would be expected to yield 2-bromo-2-benzyl-butane. Oxidative decarboxylation can also be initiated with reagents like lead tetraacetate. libretexts.org

Table 2: Reduction and Oxidation of the Carboxyl Group

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Reduction |

Functionalization of the Benzyl Moiety and Alkyl Chain

Functionalization of the Benzyl Moiety:

The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The alkyl group attached to the ring is an activating, ortho-, para-director. uci.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will introduce substituents primarily at the ortho and para positions of the phenyl ring. Steric hindrance from the main alkyl chain might favor substitution at the less hindered para position over the ortho positions.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will introduce a nitro group (-NO₂) onto the ring, yielding a mixture of 2- and 4-nitrobenzyl derivatives. libretexts.org

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ will result in the corresponding bromo- or chloro-substituted derivatives. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, can introduce further alkyl or acyl groups onto the aromatic ring. wikipedia.org

Functionalization of the Alkyl Chain:

Direct functionalization of the unactivated C-H bonds of the pentanoic acid alkyl chain is challenging. However, radical halogenation could potentially introduce a halogen at various positions, though it often lacks selectivity. Metabolic studies of related arylalkanoic acids show that biological systems can hydroxylate alkyl chains, often at the ω or ω-1 positions. nih.gov In a laboratory setting, achieving such selective C-H functionalization often requires advanced catalytic systems, for example, using directing groups to guide a catalyst to a specific C-H bond. nih.gov

Table 3: Representative Functionalization Reactions

| Moiety | Reaction Type | Reagent(s) | Expected Major Product(s) |

|---|---|---|---|

| Benzyl | Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrobenzyl)-3-methylpentanoic acid |

| Benzyl | Bromination | Br₂, FeBr₃ | 3-(4-Bromobenzyl)-3-methylpentanoic acid |

| Benzyl | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(4-Acetylbenzyl)-3-methylpentanoic acid |

Reactions at the Alpha and Beta Positions to the Carboxyl Group

The positions alpha (C2) and beta (C3) to the carboxyl group have distinct reactivities.

Reactions at the Alpha Position:

The alpha-protons of carboxylic acids can be removed by a strong base to form an enolate, but this is often difficult. A more common reaction is the Hell-Volhard-Zelinsky (HVZ) reaction, which introduces a halogen (bromine or chlorine) at the alpha-carbon. fiveable.me This reaction involves treating the carboxylic acid with Br₂ and a catalytic amount of phosphorus tribromide (PBr₃). The resulting α-bromo acid is a versatile intermediate that can be used for substitution reactions, for example, to synthesize α-amino acids or α-hydroxy acids. For this compound, the HVZ reaction would lead to 2-bromo-3-benzyl-3-methylpentanoic acid.

Reactions at the Beta Position:

The beta-position (C3) of this compound is a quaternary carbon, meaning it has no hydrogen atoms attached. Therefore, reactions that typically occur at a C-H bond at the beta-position, such as beta-elimination, are not possible for this compound. The structure is sterically congested around this position, which would also inhibit substitution reactions. Any transformation at this position would require the cleavage of a carbon-carbon bond, which would necessitate harsh reaction conditions and is not a typical synthetic route.

Table 4: Reactions at the Alpha Position

| Position | Reaction Type | Reagent(s) | Product |

|---|

| Alpha (C2) | Hell-Volhard-Zelinsky | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-3-benzyl-3-methylpentanoic acid | | Alpha (C2) | Substitution on α-bromo acid | NH₃ (excess) | 2-Amino-3-benzyl-3-methylpentanoic acid |

Role of 3 Benzyl 3 Methylpentanoic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

While detailed, publicly available research on the extensive use of 3-benzyl-3-methylpentanoic acid as a direct precursor in the total synthesis of complex natural products is limited, its fundamental structure suggests its utility as a building block. The synthesis of the acid itself is well-documented, providing a reliable source for its potential incorporation into larger, more intricate molecular frameworks. The preparation typically involves the alkylation of a cyanoacetate (B8463686) derivative followed by hydrolysis, a robust method that allows for the generation of this specific quaternary carbon center.

The presence of the carboxylic acid function allows for a variety of classical transformations, such as conversion to esters, amides, acid chlorides, and alcohols. These derivatives can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a potential starting point for the synthesis of diverse and complex organic structures. Further research and exploration are needed to fully realize its potential in the synthesis of medicinally or materially important complex molecules.

Utilization in Peptide Chemistry and Peptidomimetic Scaffolds

The field of peptide chemistry often seeks to create modified peptides with enhanced stability, conformational rigidity, and biological activity. Non-natural amino acids and their derivatives are key tools in this endeavor.

Although specific examples of the direct incorporation of this compound into peptide chains are not widely reported in scientific literature, its structure is analogous to that of a substituted β-amino acid if the carboxylic acid were to be positioned differently or if the molecule were to be further functionalized. The steric bulk provided by the benzyl (B1604629) and methyl groups could be used to influence the local conformation of a peptide chain, potentially leading to derivatives with altered receptor binding affinities or improved resistance to enzymatic degradation.

The creation of conformationally constrained peptide analogues is a critical strategy in drug design to lock a peptide into its bioactive conformation. The quaternary center of this compound can serve as a rigid scaffold. If incorporated into a peptide backbone or used as a template to which peptide fragments are attached, it could significantly reduce the conformational flexibility of the resulting molecule. This restriction of rotational freedom can lead to an increase in binding affinity and selectivity for a specific biological target. The development of synthetic methodologies to integrate this building block into peptide structures is a prerequisite for its broader application in this area.

Application in the Design of Scaffolds for Chemical Libraries

Chemical libraries are essential tools in drug discovery for the high-throughput screening of potential therapeutic agents. The design of these libraries often relies on a central scaffold to which a variety of substituents can be attached, creating a diverse set of molecules.

The rigid three-dimensional structure of this compound makes it a candidate for a novel scaffold in combinatorial chemistry. By functionalizing the carboxylic acid and potentially the aromatic ring of the benzyl group, a library of compounds with diverse spatial arrangements of functional groups could be generated. The fixed orientation of the methyl and benzyl groups would provide a consistent core structure, allowing for a systematic exploration of the chemical space around this scaffold. However, there is currently limited published evidence of its use for this specific purpose, representing an area for future investigation.

Contribution to Specialized Polymer Chemistry Precursors

The development of new polymers with tailored properties is a continuous effort in materials science. Monomers with unique structures are sought after to impart specific characteristics to the resulting polymer chains.

While direct polymerization of this compound is not a common application, it could serve as a precursor to specialized monomers. For instance, conversion of the carboxylic acid to a polymerizable group, such as an acrylate (B77674) or a vinyl group, could yield a monomer with a bulky, hydrophobic pendant group. The incorporation of such a monomer into a polymer backbone could significantly influence the material's thermal properties, solubility, and mechanical strength. A related compound, benzyl (3R,4R)-3-methylmalolactonate, has been investigated for the synthesis of isotactic polymers, suggesting that benzyl-containing precursors can be valuable in creating polymers with well-defined structures and potential therapeutic applications. The exploration of this compound as a precursor to novel monomers for specialized polymers remains an open area of research.

Future Research Trajectories and Emerging Applications of 3 Benzyl 3 Methylpentanoic Acid Derivatives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 3-benzyl-3-methylpentanoic acid and its derivatives should prioritize these principles.

Green Chemistry Approaches: Traditional synthetic routes to complex carboxylic acids often involve multiple steps with harsh reagents and generate significant waste. Future synthetic strategies could focus on "green chemistry" principles. For instance, the use of catalysts in place of stoichiometric reagents, the utilization of renewable starting materials, and the design of atom-economical reactions are all promising avenues. One such approach could be the conversion of γ-valerolactone (GVL), a biomass-derived platform chemical, into pentanoic acid derivatives using bifunctional catalysts. acs.org

Continuous-Flow Synthesis: Continuous-flow chemistry offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of carboxylic acids and their derivatives can be effectively achieved in flow reactors. For example, the oxidation of corresponding alcohols to carboxylic acids can be performed in a continuous-flow system using hydrogen peroxide as a green oxidant and a platinum catalyst. researchgate.net Another innovative flow-based method involves the carboxylation of Grignard reagents with CO2 in a tube-in-tube gas-permeable membrane reactor, which allows for high efficiency and easy work-up. thermofisher.com

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. Biocatalytic methods are increasingly being used for the synthesis of chiral molecules, including carboxylic acids. acs.orgchromforum.org Given that this compound possesses a chiral center if asymmetrically substituted, enzymatic resolution or asymmetric synthesis could be employed to produce enantiomerically pure derivatives. This is particularly relevant for pharmaceutical applications where a single enantiomer is often the active agent. acs.org For example, ketoreductases can be used for the asymmetric reduction of a keto-precursor to a chiral hydroxy-acid derivative. youtube.com

| Synthetic Approach | Key Features | Potential Application for this compound Derivatives |

| Green Chemistry | Use of renewable feedstocks, atom economy, catalysis. acs.org | Synthesis from bio-based precursors like γ-valerolactone. |

| Continuous-Flow | Enhanced safety, scalability, precise control. researchgate.netthermofisher.com | Automated and efficient production of the acid and its derivatives. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. acs.orgchromforum.org | Production of specific enantiomers for potential biological applications. |

Development of Advanced Analytical Techniques for In Situ Monitoring and Process Control

To optimize the novel synthetic pathways described above, the development and implementation of advanced analytical techniques for real-time, in-situ monitoring are crucial. Process Analytical Technology (PAT) provides the tools to understand and control chemical reactions as they occur. youtube.com

Spectroscopic Methods: A variety of spectroscopic techniques can be integrated into reaction systems to provide continuous data on reactant consumption, product formation, and the emergence of intermediates.

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring functional group transformations in real-time. For instance, the conversion of an aldehyde or alcohol to a carboxylic acid can be tracked by observing the appearance of the characteristic C=O and O-H stretches of the carboxyl group. nih.gov

UV-Vis Spectroscopy: This technique is useful for monitoring reactions involving chromophoric species. While this compound itself has limited UV absorbance, derivatization or the use of colored reagents could enable monitoring by this method. aip.org

NMR Spectroscopy: Flow NMR spectroscopy has emerged as a powerful tool for obtaining detailed structural information and quantitative data during a reaction, even for complex mixtures. nih.govnih.gov This would be invaluable for optimizing the synthesis of this compound derivatives and for mechanistic studies.

Mass Spectrometry and Chromatography: Online mass spectrometry and ultra-high-performance liquid chromatography (UHPLC) can provide highly sensitive and selective monitoring of reaction components. These techniques can be coupled to flow reactors or automated sampling systems to give a detailed profile of the reaction mixture over time. aip.org

The integration of these PAT tools will enable a data-rich approach to process development, leading to more robust, efficient, and safer manufacturing processes for this compound and its derivatives. researchgate.net

| Analytical Technique | Information Provided | Relevance to Synthesis |

| FTIR/Raman | Functional group changes. nih.gov | Real-time tracking of the carboxylic acid formation. |

| UV-Vis | Changes in concentration of UV-active species. aip.org | Monitoring reactions involving chromophoric starting materials or products. |

| Flow NMR | Detailed structural and quantitative data. nih.govnih.gov | Mechanistic insights and optimization of reaction conditions. |

| Online MS/UHPLC | Highly sensitive and selective component analysis. aip.org | Precise quantification of reactants, products, and impurities. |

Advanced Computational Studies for Rational Design and Reaction Prediction

Computational chemistry provides powerful tools for the rational design of new molecules and for predicting their properties and reactivity, thereby accelerating the discovery process and reducing experimental costs.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of molecular properties, including electronic structure, spectroscopic signatures, and reactivity. thermofisher.comresearchgate.net For derivatives of this compound, DFT could be used to:

Design molecules with specific electronic properties: By modeling the effects of different substituents on the benzyl (B1604629) ring or the pentanoic acid backbone, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for applications in organic electronics. acs.org

Predict reaction pathways and transition states: Computational studies can elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes, guiding experimental efforts towards the most promising approaches. nih.govnih.gov

Molecular Docking and Dynamics: For potential biological applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. researchgate.netaip.org This in silico screening can identify promising candidates for further experimental investigation as, for example, enzyme inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of this compound derivatives with their observed activity (e.g., biological activity or material performance). These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound scaffold.

| Computational Method | Application | Benefit for Research |

| DFT | Prediction of molecular properties and reaction pathways. thermofisher.comnih.govnih.govresearchgate.net | Rational design of functional molecules and efficient synthetic routes. |

| Molecular Docking/MD | Simulation of ligand-protein interactions. researchgate.netaip.org | Identification of potential drug candidates and understanding of binding modes. |

| QSAR | Correlation of structure with activity. | Predictive design of molecules with enhanced properties. |

Diversification of Chemical Transformations and Derivatization Strategies

The carboxylic acid group is a versatile functional handle that can be transformed into a wide array of other functional groups, opening up a vast chemical space for the derivatives of this compound.

Esterification and Amidation: The most common transformations of carboxylic acids are esterification and amidation.

Esters: Reaction with various alcohols can produce a library of esters with potentially interesting properties. For example, volatile esters of pentanoic acid are known for their fruity scents and are used as food additives and in perfumes. google.com

Amides: Coupling with a diverse range of primary and secondary amines leads to the formation of amides. Polyamides, such as Nylon and Kevlar, are important classes of polymers with exceptional mechanical properties. britannica.com

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation opens up further derivatization possibilities, as alcohols can be converted into ethers, aldehydes, or used in other coupling reactions.

Conversion to Acyl Halides: Conversion to an acyl halide (e.g., acyl chloride) provides a highly reactive intermediate that can readily undergo a variety of nucleophilic acyl substitution reactions, including Friedel-Crafts acylation to form ketones. britannica.com

Decarboxylation and Radical Reactions: Under certain conditions, the carboxylic acid group can be removed through decarboxylation, or it can participate in radical reactions to form new carbon-carbon or carbon-heteroatom bonds.

These transformations can be used to synthesize a wide range of derivatives with tailored properties for specific applications.

| Transformation | Product | Potential Application Area |

| Esterification | Esters | Fragrances, food additives, solvents. google.com |

| Amidation | Amides | Polymer synthesis, bioactive molecules. britannica.com |

| Reduction | Alcohols | Synthetic intermediates. |

| Acyl Halide Formation | Acyl Halides | Reactive intermediates for further synthesis. britannica.com |

Expanding its Utility in Emerging Areas of Organic and Materials Science

The unique combination of a bulky, substituted aliphatic chain and an aromatic benzyl group makes derivatives of this compound interesting candidates for applications in materials science and advanced organic chemistry.

Polymer Chemistry: Carboxylic acid-containing monomers are valuable in polymer chemistry for introducing specific functionalities. numberanalytics.com Derivatives of this compound could be incorporated into polymer backbones or used as side-chain functionalities to influence properties such as:

Adhesion and Coating: The carboxylic acid group can enhance adhesion to various substrates through hydrogen bonding and other interactions. numberanalytics.com

Hydrophilicity and Solubility: The presence of the carboxyl group can increase the hydrophilicity of polymers, which is important for applications in coatings, hydrogels, and biocompatible materials.

Functional Polymers: The benzyl group can be further functionalized to introduce other properties, such as photo-responsiveness or liquid crystallinity.

Functional Materials: The self-assembly of functionalized carboxylic acids is a powerful strategy for creating ordered materials.

Proton-Conducting Materials: Carboxylic acid-functionalized molecules can form extensive hydrogen-bonding networks, which are crucial for proton transport in materials for fuel cells and other electrochemical devices. acs.orgacs.org

Surface Modification: Carboxylic acids are widely used to modify the surface of nanoparticles and other materials, imparting new functionalities and improving their dispersibility and compatibility with other components. researchgate.net

Metal-Organic Frameworks (MOFs): Carboxylic acids are common linkers in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The bulky and flexible nature of this compound could lead to the formation of MOFs with novel topologies and properties.

Biotechnology and Pharmaceuticals: The benzyl group is a common motif in many biologically active molecules. shyzchem.com By combining this with the carboxylic acid functionality and the unique quaternary center, derivatives of this compound could be explored as:

Drug Candidates: The scaffold could be decorated with various functional groups to interact with specific biological targets. shyzchem.com

Biocompatible Materials: Polymers incorporating this monomer could be designed for applications in drug delivery and tissue engineering.

The future of this compound and its derivatives lies in the creative exploration of its chemical potential, guided by the principles of sustainable chemistry, advanced analytics, and computational design, to address challenges and create new opportunities in a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 3-benzyl-3-methylpentanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves alkylation or carboxylation strategies. For example, a two-step process analogous to the preparation of 2-[bis(aryl)methyl]benzoic acids (Table A, ) could be adapted:

Friedel-Crafts alkylation : Reacting a benzyl halide with a methyl-substituted pentenoic acid precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Oxidation : Converting the intermediate to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Key factors affecting yield include temperature control (to avoid side reactions like over-oxidation) and solvent polarity (polar aprotic solvents enhance electrophilic reactivity). NMR and HPLC should be used to monitor intermediate purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the methyl branch (δ 1.1–1.3 ppm for CH₃). The carboxylic acid proton appears as a broad peak at δ 10–12 ppm but may be absent in deuterated solvents.

- IR Spectroscopy : Look for a strong O-H stretch (~2500–3000 cm⁻¹) and a carbonyl stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode should show [M-H]⁻, with fragmentation patterns matching the branched alkyl chain.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents like ethanol or DMSO. Adjusting pH to alkaline conditions (using NaOH) increases solubility via deprotonation of the carboxylic acid group.

- Stability : Store at 2–8°C in inert atmospheres to prevent oxidation. Avoid prolonged exposure to light, as UV radiation may degrade the benzyl group. Stability assays using accelerated degradation studies (40°C/75% RH for 1–3 months) can quantify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states to identify chiral catalysts (e.g., BINOL-derived phosphoric acids) that favor the desired enantiomer.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, toluene may enhance stereoselectivity compared to THF.

- Retrosynthesis Tools : Platforms like Reaxys or PubChem can propose alternative pathways, such as asymmetric hydrogenation of α,β-unsaturated precursors . Validate predictions with small-scale experiments and chiral HPLC analysis .

Q. How do conflicting spectral data for this compound arise, and how can researchers resolve them?

Methodological Answer: Discrepancies in NMR or MS data often stem from:

- Isomeric impurities : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure fractions.

- Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free of water, which broadens carboxylic acid peaks.

- Dynamic equilibria : Variable-temperature NMR can reveal conformational changes in the alkyl chain.

Cross-validate with high-resolution MS and X-ray crystallography (if crystalline derivatives are synthesized) .

Q. What mechanistic insights explain side-product formation during large-scale synthesis of this compound?

Methodological Answer: Common side products include:

- Dimerization : Benzyl groups may undergo Ullmann coupling under high-temperature conditions. Mitigate by using lower temperatures (<80°C) and radical inhibitors like BHT.

- Over-oxidation : Excess oxidizing agents (e.g., KMnO₄) can degrade the methyl branch. Titrate oxidants incrementally and monitor via TLC.

- Acid-catalyzed rearrangements : Use buffered reaction media (pH 5–6) to suppress carbocation formation.

Scale-up challenges require DoE (Design of Experiments) to optimize parameters like stirring rate and heat transfer .

Q. How can researchers design stability-indicating assays for this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Develop a gradient method (C18 column, 0.1% formic acid in acetonitrile/water) to separate degradation products (e.g., decarboxylated or hydroxylated derivatives).

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress. Quantify degradation using peak area normalization.

- Matrix Effects : Spike the compound into serum or plasma and assess recovery rates. Solid-phase extraction (SPE) with C18 cartridges minimizes interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。